1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride
Overview
Description
“1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Crystallography and Molecular Structure
Research in crystallography has detailed the structural properties of compounds related to 1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride. Studies have characterized compounds through single-crystal X-ray diffraction, revealing insights into molecular conformations and interactions. For instance, one study focused on the characterization of 4-piperidinecarboxylic acid hydrochloride, highlighting its orthorhombic crystal system and detailing hydrogen bond interactions within its structure (Szafran, Komasa, & Bartoszak-Adamska, 2007). Another study explored the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid, offering insights into the structural differences and hydrogen bonding patterns between the diastereomers (Bartoszak-Adamska, Dega-Szafran, Jaskólski, & Szafran, 2011).
Organic Synthesis
Research in organic synthesis utilizes this compound for the synthesis of various organic compounds. For example, a study reported the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride from piperidine-4-carboxylic acid and ethyl carbonochloridate, demonstrating the compound's utility in creating complex organic molecules (Zheng Rui, 2010). Another study focused on the synthesis of new pyridine derivatives with potential antimicrobial activity, employing amino substituted benzothiazoles and piperidine-based compounds (Patel, Agravat, & Shaikh, 2011).
Antimicrobial and Anticancer Activities
Several studies have explored the antimicrobial and anticancer potential of derivatives of this compound. Research into new pyridine derivatives revealed variable and modest antimicrobial activity against investigated bacterial and fungal strains, illustrating the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, a study on the synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as promising anticancer agents highlighted the therapeutic potential of these compounds, with some derivatives showing significant anticancer activity (Rehman et al., 2018).
Safety and Hazards
The safety information for “1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride” includes several hazard statements such as H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemical Analysis
Biochemical Properties
1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives are known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and acetylcholinesterase . These interactions can modulate the activity of these enzymes, influencing neurotransmitter levels and signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, they can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives can bind to enzyme active sites, inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting cellular processes. Additionally, piperidine derivatives can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that piperidine derivatives can degrade over time, leading to changes in their biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At high doses, toxic or adverse effects can occur, including neurotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, piperidine derivatives can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids and their derivatives.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, piperidine derivatives can be transported across cell membranes by specific transporters, influencing their intracellular concentration and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles . For example, piperidine derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy production.
Properties
IUPAC Name |
1-propan-2-ylpiperidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)10-6-4-3-5-8(10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPYWLHPMJBFKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.